Ilomastat

Catalog No.
S530471
CAS No.
142880-36-2
M.F
C20H28N4O4
M. Wt
388.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ilomastat

CAS Number

142880-36-2

Product Name

Ilomastat

IUPAC Name

(2R)-N'-hydroxy-N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide

Molecular Formula

C20H28N4O4

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C20H28N4O4/c1-12(2)8-13(10-18(25)24-28)19(26)23-17(20(27)21-3)9-14-11-22-16-7-5-4-6-15(14)16/h4-7,11-13,17,22,28H,8-10H2,1-3H3,(H,21,27)(H,23,26)(H,24,25)/t13-,17+/m1/s1

InChI Key

NITYDPDXAAFEIT-DYVFJYSZSA-N

SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC

Solubility

Soluble in DMSO, not in water

Synonyms

Galardin, GM 6001, GM-6001, GM6001, GM6003, N-(2(R)-2-(hydroxamidocarbonylmethyl)-4-methylpentanoyl)-L-tryptophan methylamide

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC

Isomeric SMILES

CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC

Description

The exact mass of the compound Ilomastat is 388.21106 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 727632. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of N-acyl-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ilomastat is a medication that has been investigated for its potential to treat a variety of conditions by inhibiting the activity of enzymes called matrix metalloproteinases (MMPs) []. MMPs are involved in many cellular processes, including the breakdown of tissues, which can be harmful in some diseases.

Here are some areas of scientific research where Ilomastat has been explored:

  • Cancer

    Ilomastat has been studied as a potential treatment for various cancers, with the idea that it could inhibit the growth and spread of tumors by blocking MMPs involved in these processes [].

  • Arthritis

    MMPs are involved in the breakdown of cartilage in arthritis. Ilomastat has been investigated as a potential treatment to slow the progression of the disease [].

  • Cardiovascular disease

    MMPs play a role in the development of atherosclerosis, a condition that can lead to heart attack and stroke. Ilomastat has been studied as a potential treatment to prevent or slow the progression of atherosclerosis [].

  • Other conditions

    Ilomastat has also been investigated in other conditions, such as diabetic retinopathy, lung injury, and fibrosis [].

Ilomastat is a synthetic compound classified as a broad-spectrum matrix metalloproteinase inhibitor. It is primarily recognized for its ability to inhibit various matrix metalloproteinases, which are enzymes that degrade components of the extracellular matrix. The chemical structure of Ilomastat is characterized by a hydroxamic acid group, which forms a bidentate complex with the active site zinc of metalloproteinases, thereby inhibiting their activity. Its chemical formula is C20H28N4O4C_{20}H_{28}N_{4}O_{4} and it has an average molecular weight of approximately 388.46 g/mol .

As mentioned earlier, Ilomastat acts as a MMP inhibitor. MMPs play a role in various physiological processes, including tissue remodeling, wound healing, and inflammation []. By inhibiting MMPs, Ilomastat may affect these processes [].

That typically involve the coupling of amino acids with hydroxamic acid derivatives. One common synthesis pathway includes the formation of a hydroxamic acid moiety followed by acylation reactions to introduce the desired side chains. The detailed synthetic route can vary depending on the specific precursor compounds used but generally involves standard organic synthesis techniques such as coupling reactions and purification methods like chromatography .

The biological activity of Ilomastat is primarily linked to its role in inhibiting matrix metalloproteinases, which are implicated in various pathological processes, including tumor progression, inflammation, and tissue remodeling. Research has shown that Ilomastat can significantly reduce inflammation and fibrosis in models of radiation-induced lung injury by decreasing the expression and activity of matrix metalloproteinases such as MMP2 and MMP9 . Additionally, it has demonstrated potential in promoting healing processes in ocular tissues and reducing complications associated with surgical procedures .

Ilomastat has several applications in both research and clinical settings:

  • Cancer Therapy: Due to its ability to inhibit tumor metastasis by blocking matrix degradation, Ilomastat is being investigated as a potential therapeutic agent in oncology.
  • Ophthalmology: Clinical trials have explored its use in treating conditions such as corneal scarring and other ocular injuries without significant toxicity reported .
  • Wound Healing: Its properties may enhance healing processes by modulating inflammatory responses and promoting tissue repair .

Studies have shown that Ilomastat interacts with various biological systems, particularly those involving inflammation and tissue remodeling. For instance, it has been found to modulate the expression levels of cytokines such as transforming growth factor-beta (TGF-β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in experimental models . These interactions underscore its potential therapeutic effects beyond mere protease inhibition.

Ilomastat belongs to a class of compounds known as matrix metalloproteinase inhibitors. Below is a comparison with some similar compounds:

Compound NameChemical Structure CharacteristicsUnique Features
MarimastatHydroxamic acid-basedFirst orally bioavailable MMP inhibitor; used in cancer therapy
BatimastatHydroxamic acid-basedSelective for certain MMPs; studied for anti-tumor effects
GM6001Hydroxamic acid-basedBroad-spectrum inhibitor; also known as Ilomastat
TetracyclineAntibiotic structureNon-selective MMP inhibition; used for anti-inflammatory effects

Ilomastat's uniqueness lies in its broad-spectrum inhibition profile combined with specific applications in ocular medicine and wound healing, distinguishing it from other inhibitors that may be more selective or limited in their therapeutic scope.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

388.21105539 g/mol

Monoisotopic Mass

388.21105539 g/mol

Heavy Atom Count

28

Appearance

Beige to brown solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I0403ML141

MeSH Pharmacological Classification

Matrix Metalloproteinase Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Metallo peptidases [EC:3.4.24.- 3.4.17.-]
MMP9 [HSA:4318] [KO:K01403]

Other CAS

142880-36-2

Wikipedia

Ilomastat

Dates

Modify: 2023-08-15
1: Bencsik P, Pálóczi J, Kocsis GF, Pipis J, Belecz I, Varga ZV, Csonka C, Görbe A, Csont T, Ferdinandy P. Moderate inhibition of myocardial matrix metalloproteinase-2 by ilomastat is cardioprotective. Pharmacol Res. 2014 Feb;80:36-42. doi: 10.1016/j.phrs.2013.12.007. Epub 2013 Dec 28. PubMed PMID: 24380772.
2: Parkinson G, Gaisford S, Ru Q, Lockwood A, Khalili A, Sheridan R, Khaw PT, Brocchini S, Fadda HM. Characterisation of ilomastat for prolonged ocular drug release. AAPS PharmSciTech. 2012 Dec;13(4):1063-72. doi: 10.1208/s12249-012-9832-1. Epub 2012 Aug 18. PubMed PMID: 22903888; PubMed Central PMCID: PMC3513442.
3: Senhao L, Dongqin Q. Preparation and in vitro evaluation of an ilomastat microemulsion gel by a self-microemulsifying system. Pharmazie. 2012 Feb;67(2):156-60. PubMed PMID: 22512086.
4: Yeh DY, Lin HI, Feng NH, Chen CF, Wang D, Wang NT. Matrix metalloprotease expressions in both reperfusion lung injury and oleic acid lung injury models and the protective effects of ilomastat. Transplant Proc. 2009 Jun;41(5):1508-11. doi: 10.1016/j.transproceed.2009.02.076. PubMed PMID: 19545667.
5: Wang YD, Wang W. Protective effect of ilomastat on trinitrobenzenesulfonic acid-induced ulcerative colitis in rats. World J Gastroenterol. 2008 Oct 7;14(37):5683-8. PubMed PMID: 18837084; PubMed Central PMCID: PMC2748202.
6: Ledour G, Moroy G, Rouffet M, Bourguet E, Guillaume D, Decarme M, Elmourabit H, Augé F, Alix AJ, Laronze JY, Bellon G, Hornebeck W, Sapi J. Introduction of the 4-(4-bromophenyl)benzenesulfonyl group to hydrazide analogs of Ilomastat leads to potent gelatinase B (MMP-9) inhibitors with improved selectivity. Bioorg Med Chem. 2008 Sep 15;16(18):8745-59. doi: 10.1016/j.bmc.2008.07.041. Epub 2008 Jul 20. PubMed PMID: 18782669.
7: Moroy G, Denhez C, El Mourabit H, Toribio A, Dassonville A, Decarme M, Renault JH, Mirand C, Bellon G, Sapi J, Alix AJ, Hornebeck W, Bourguet E. Simultaneous presence of unsaturation and long alkyl chain at P'1 of Ilomastat confers selectivity for gelatinase A (MMP-2) over gelatinase B (MMP-9) inhibition as shown by molecular modelling studies. Bioorg Med Chem. 2007 Jul 15;15(14):4753-66. Epub 2007 May 6. PubMed PMID: 17512742.
8: Kocer SS, Walker SG, Zerler B, Golub LM, Simon SR. Metalloproteinase inhibitors, nonantimicrobial chemically modified tetracyclines, and ilomastat block Bacillus anthracis lethal factor activity in viable cells. Infect Immun. 2005 Nov;73(11):7548-57. PubMed PMID: 16239558; PubMed Central PMCID: PMC1273843.
9: Wong TT, Mead AL, Khaw PT. Prolonged antiscarring effects of ilomastat and MMC after experimental glaucoma filtration surgery. Invest Ophthalmol Vis Sci. 2005 Jun;46(6):2018-22. PubMed PMID: 15914618.
10: Antonelli PJ, Schultz GS, Sundin DJ, Pemberton PA, Barr PJ. Protease inhibitors alpha1-antitrypsin and ilomastat are not ototoxic in the chinchilla. Laryngoscope. 2003 Oct;113(10):1764-9. PubMed PMID: 14520103.
11: Antonelli PJ, Schultz GS, Kim KM, Cantwell JS, Sundin DJ, Pemberton PA, Barr PJ. Alpha 1-antitrypsin and ilomastat inhibit inflammatory proteases present in human middle ear effusions. Laryngoscope. 2003 Aug;113(8):1347-51. PubMed PMID: 12897557.

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